molecular formula C12H10ClFN6O3S B11482791 4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11482791
M. Wt: 372.76 g/mol
InChI Key: OSFGTCRWVTUWOD-UHFFFAOYSA-N
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Description

The compound 4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic molecule that features a combination of several functional groups, including a triazole ring, an oxadiazole ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the triazole intermediate with a sulfonyl chloride derivative, such as 2-chloro-6-fluorobenzylsulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzylamine
  • 4-methyl-1,2,4-triazole

Uniqueness

4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H10ClFN6O3S

Molecular Weight

372.76 g/mol

IUPAC Name

4-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H10ClFN6O3S/c1-20-11(9-10(15)19-23-18-9)16-17-12(20)24(21,22)5-6-7(13)3-2-4-8(6)14/h2-4H,5H2,1H3,(H2,15,19)

InChI Key

OSFGTCRWVTUWOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)CC2=C(C=CC=C2Cl)F)C3=NON=C3N

Origin of Product

United States

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